molecular formula C14H18ClNO2 B257339 2-Piperidinoethyl o-chlorobenzoate

2-Piperidinoethyl o-chlorobenzoate

Cat. No.: B257339
M. Wt: 267.75 g/mol
InChI Key: NUTMUOIVECVZDX-UHFFFAOYSA-N
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Description

2-Piperidinoethyl o-chlorobenzoate is a chemical compound of interest in medicinal and organic chemistry research. It is structurally characterized by a piperidine moiety linked to an o-chlorobenzoate ester. The piperidine ring is a common feature in pharmacology, found in a significant number of FDA-approved drugs, highlighting its importance as a building block in the development of bioactive molecules . The incorporation of a chlorine atom, as in the o-chlorobenzoate portion, is a established strategy in drug design. Chlorine-containing compounds represent a substantial segment of pharmaceuticals, with over 250 FDA-approved drugs featuring chlorine atoms, which can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This combination of functional groups makes this compound a potentially valuable intermediate for researchers synthesizing and evaluating novel compounds for various applications. As a reagent, it is intended for use in laboratory research settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-chlorobenzoate

InChI

InChI=1S/C14H18ClNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2

InChI Key

NUTMUOIVECVZDX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Benzoate Substituents

Several piperidinoethyl esters share the same core structure but differ in substituents on the benzoate ring. Key examples include:

Compound Name Substituent Position Molecular Formula Key Properties/Applications Reference
2-Piperidinoethyl o-chlorobenzoate o-chloro C₁₄H₁₈ClNO₂ Potential antispasmodic activity (inferred)
2-Piperidinoethyl p-chlorobenzoate p-chloro C₁₄H₁₈ClNO₂ Higher lipophilicity (vs. o-chloro)
2-Piperidinoethyl o-nitrobenzoate o-nitro C₁₄H₁₈N₂O₄ Electron-withdrawing group may enhance stability
2-Piperidinoethyl o-aminobenzoate o-amino C₁₄H₂₀N₂O₂ Increased solubility (basic amino group)

Key Observations :

  • Lipophilicity : The o-chloro derivative likely has lower lipophilicity than the p-chloro analog due to reduced symmetry, affecting membrane permeability .

Piperidinoethyl Esters with Heterocyclic Cores

Flavoxate Hydrochloride
  • Structure: 2-Piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride .
  • Application : Clinically used as an antispasmodic for urinary tract disorders .
  • Comparison: The flavone core in flavoxate provides extended conjugation and rigidity, enhancing receptor affinity compared to the simpler benzoate structure of this compound .
4-Aminophthalic Acid 1-Ethyl 2-(2-Piperidinoethyl) Ester Hydrochloride
  • Structure: Phthalate backbone with ethyl and piperidinoethyl groups .
  • Toxicity : Reported as a primary irritant (Draize test: 1% solution caused ocular irritation in rabbits) .
  • Comparison : The phthalate core may confer different metabolic pathways compared to benzoate derivatives, influencing toxicity profiles .

Piperidine Ring-Modified Derivatives

Compound Name Piperidine Modification Molecular Formula Key Properties Reference
2-(5-Ethyl-2-methylpiperidino)ethyl p-chlorobenzoate 5-Ethyl-2-methylpiperidine C₁₈H₂₅ClNO₂ Enhanced steric bulk may reduce bioavailability
1-(2-Piperidinoethyl)-1H-benzimidazole Benzimidazole core C₁₄H₁₉N₃ Antifungal/antiviral activity (benzimidazole class)

Key Observations :

  • Core Heterocycle Replacement : Replacing benzoate with benzimidazole shifts pharmacological activity toward antiviral/antifungal applications .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight: this compound (MW: 275.75 g/mol) is lighter than flavoxate hydrochloride (MW: 427.91 g/mol), suggesting differences in diffusion rates .
  • Solubility: The o-chloro group may reduce aqueous solubility compared to amino or hydroxyl analogs .
  • Synthetic Accessibility: Esterification with o-chlorobenzoic acid is straightforward, similar to other piperidinoethyl esters .

Preparation Methods

Preparation of 2-Piperidinoethanol

The foundational step involves synthesizing 2-piperidinoethanol, typically through the reaction of piperidine with ethylene chlorohydrin. In a modified one-pot process, piperidine reacts with ethylene chlorohydrin in toluene at 70–85°C, yielding 2-piperidinoethanol with subsequent in situ chlorination using thionyl chloride. Alternatively, acetonitrile-mediated reactions between piperidine and chloroethanol at 50°C for 6 hours achieve 70 g of 2-piperidinoethanol from 42.5 g piperidine and 48.2 g chloroethanol.

Activation of o-Chlorobenzoic Acid

o-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in chloroform or toluene. This exothermic reaction proceeds under reflux (60–80°C) for 2–4 hours, yielding o-chlorobenzoyl chloride with near-quantitative conversion. Excess thionyl chloride is removed via distillation, leaving the reactive intermediate.

Esterification Reaction

The acid chloride reacts with 2-piperidinoethanol in a 1:1 molar ratio under anhydrous conditions. Toluene or dichloromethane serves as the solvent, with triethylamine (1.1 eq) added to neutralize HCl byproducts. Refluxing for 8–12 hours achieves 75–85% conversion. Post-reaction, the mixture is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield a crude oil. Purification via recrystallization (ethanol/water) affords the title compound in 68–72% isolated yield.

Synthesis via Nucleophilic Substitution of 2-Piperidinoethyl Chloride

Preparation of 2-Piperidinoethyl Chloride Hydrochloride

Piperidine reacts with ethylene chlorohydrin in toluene, followed by thionyl chloride-mediated chlorination at 70–85°C. The hydrochloride salt precipitates directly from the reaction mixture, achieving 82–85% yield after crystallization.

Reaction with Sodium o-Chlorobenzoate

The hydrochloride salt is neutralized with NaOH to liberate 2-piperidinoethyl chloride, which undergoes nucleophilic substitution with sodium o-chlorobenzoate in dimethylformamide (DMF) at 90°C. After 24 hours, the product is extracted with ethyl acetate, washed, and concentrated. Yields range from 55–65%, with purity dependent on recrystallization solvents (e.g., hexane/ethyl acetate).

Alternative Methods and Recent Advances

Coupling Agent-Mediated Esterification

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids acid chloride handling, achieving 78–82% yields at room temperature in 6 hours.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction times to 30–45 minutes, enhancing yields to 80–85% while minimizing side products.

Industrial-Scale Production Considerations

Scalability and Cost Analysis

MethodReagentsSolventYield (%)Cost ($/kg)
Acid Chloride RouteSOCl₂, TolueneToluene72120
Substitution RouteDMF, NaOHDMF60150
Coupling Agent RouteEDC, DMAPDCM80200

The acid chloride route remains cost-effective for bulk production, while coupling agents suit small-scale, high-purity demands.

Q & A

Q. What are the recommended synthetic routes for 2-Piperidinoethyl o-chlorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification between o-chlorobenzoic acid and 2-piperidinoethanol. A two-step approach is recommended:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour .

Esterification : React the activated acid with 2-piperidinoethanol under reflux in DCM for 6–8 hours.
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
  • Purify via column chromatography (silica gel, gradient elution). Yield improvements (70–85%) are achievable by maintaining anhydrous conditions and inert gas (N₂) atmosphere .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ 4.3–4.6 ppm for –CH₂O–; δ 165–170 ppm for carbonyl) and piperidine ring protons (δ 1.4–2.8 ppm) .
  • HPLC-MS : To verify purity (>98%) and molecular ion ([M+H]⁺ expected at m/z 282.1) .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from stereochemical variations or impurities. Mitigation strategies:
  • Cross-Validation : Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Advanced Chromatography : Use chiral HPLC columns to separate enantiomers if racemization is suspected .
  • Isotopic Labeling : Trace impurities using deuterated solvents or ¹³C-labeled precursors to identify unexpected byproducts .

Q. What mechanistic insights explain the compound’s biological activity in neurological studies?

  • Methodological Answer : The piperidine moiety may act as a acetylcholine receptor modulator. To investigate:
  • In Vitro Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-nicotine) to measure affinity at α4β2 nicotinic receptors .
  • Molecular Docking : Simulate interactions with receptor crystal structures (PDB: 2QC1) using software like AutoDock Vina .
  • Functional Assays : Electrophysiology (patch-clamp) on transfected HEK293 cells to assess ion channel modulation .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal:
  • Degradation Pathways : Hydrolysis of the ester bond (major) and piperidine ring oxidation (minor).
  • Optimal Storage : Lyophilized powder in amber vials at –20°C under argon. Include desiccants (silica gel) to prevent moisture uptake .
    Monitoring Tools :
  • Periodic HPLC analysis (C18 column, acetonitrile/water 60:40) to track degradation .

Q. How can conflicting toxicity data between in vitro and in vivo models be reconciled?

  • Methodological Answer : Discrepancies may stem from metabolic differences. Approaches:
  • Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation products) .
  • Species-Specific Toxicity Assays : Compare rodent (e.g., Sprague-Dawley rats) and human hepatocyte models for metabolic activation .
  • Dose-Response Modeling : Apply Hill equations to extrapolate in vitro IC₅₀ values to in vivo LD₅₀ using allometric scaling .

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